dibenzo[b,f]thiepin-10(11H)-one
Overview
Description
Dibenzo[b,f]thiepin-10(11H)-one is a heterocyclic compound with the molecular formula C14H10S It is a member of the dibenzothiepin family, which is characterized by a sulfur atom incorporated into a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,f]thiepin-10(11H)-one typically involves the use of sulfur diimidazole in combination with bislithiated carbon fragments. This method allows for the efficient construction of the thiepin ring system. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,f]thiepin-10(11H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Dibenzo[b,f]thiepin-10(11H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzo[b,f]thiepin-10(11H)-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibenzo[b,f]thiepin-10(11H)-one include:
Methiothepin: A dibenzothiepine with additional methylthio and piperazine substituents.
Zotepine: A chlorinated dibenzothiepine used as an antipsychotic agent.
Octoclothepin: A dibenzothiepine with a piperazine ring, used in psychiatric treatments.
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of a sulfur atom, which imparts distinct chemical properties
Properties
IUPAC Name |
6H-benzo[b][1]benzothiepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIUIKHMVGQHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC3=CC=CC=C3C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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